methyl 3-amino-4-(thiomorpholin-4-yl)benzoate
Description
methyl 3-amino-4-(thiomorpholin-4-yl)benzoate is a chemical compound with the molecular formula C12H16N2O2S It is characterized by the presence of an amino group, a thiazinane ring, and a benzenecarboxylate moiety
Properties
IUPAC Name |
methyl 3-amino-4-thiomorpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASSSZYQCOTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(thiomorpholin-4-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-bromobenzoic acid with 1,4-thiazinane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiomorpholine sulfur atom and aromatic amino group are primary sites for oxidation:
Thiomorpholine sulfur oxidation :
-
Reacts with potassium permanganate (KMnO₄) in acidic or basic conditions to form sulfoxide (S=O) or sulfone (O=S=O) derivatives .
-
Controlled oxidation with hydrogen peroxide (H₂O₂) selectively yields sulfoxides at lower temperatures (0–25°C), while elevated temperatures (50–80°C) favor sulfone formation.
Aromatic amine oxidation :
-
The amino group (-NH₂) undergoes oxidation to a nitro group (-NO₂) using strong oxidants like KMnO₄ or ceric ammonium nitrate (CAN).
Reduction Reactions
The compound participates in hydrogenation and deprotection reactions:
Catalytic hydrogenation :
-
Palladium on carbon (Pd/C) under hydrogen gas reduces the aromatic nitro group (if present) to an amine, though this is reversible depending on reaction conditions .
-
Selective reduction of ester groups to alcohols has not been reported, likely due to competing thiomorpholine stability .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring facilitates substitution:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura coupling :
-
The brominated derivative reacts with aryl boronic acids (e.g., 4-morpholinophenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products .
-
Example: Coupling with [4-(morpholinosulfonyl)phenyl]boronic acid achieves 80–90% yield in dioxane/water at 80°C .
Buchwald-Hartwig amination :
-
Bromine substituents undergo amination with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos, yielding 85–92% products .
Functional Group Transformations
Ester hydrolysis :
-
The methyl ester undergoes saponification with NaOH in methanol/water to form the carboxylic acid derivative (95% yield) .
Amino group acylation :
-
Reacts with acyl chlorides (e.g., butyryl chloride) in chlorobenzene at 50–100°C to form N-acylated derivatives (92–95% yield) .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the thiomorpholine ring, forming sulfenic acid intermediates .
-
Oxidative metabolism : The methyl group on the benzoate core is susceptible to oxidation, generating hydroxymethyl metabolites in biological systems .
Comparative Reactivity Data
| Reaction Type | Key Reagent/Catalyst | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Sulfur oxidation (→S=O) | H₂O₂ | 1.2 × 10⁻³ | 45.3 |
| Suzuki coupling | Pd(PPh₃)₄ | 3.8 × 10⁻² | 62.1 |
| Ester hydrolysis | NaOH | 5.6 × 10⁻⁴ | 38.9 |
Data derived from kinetic studies and Arrhenius plots .
Mechanistic Insights
-
Thiomorpholine ring opening : Under strong acidic conditions (HCl, 100°C), the thiomorpholine ring undergoes ring-opening to form a thiol intermediate, which can re-cyclize or react further.
-
Radical pathways : Bromination involves radical intermediates, as evidenced by ESR spectroscopy under photolytic conditions .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate has the molecular formula and features a benzoate moiety with an amino group and a thiomorpholine ring. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Biological Studies
The compound's mechanism of action involves interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects. The thiazinane ring and amino group are crucial for enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapeutics where enzyme modulation can affect tumor growth.
Receptor Binding
The thiomorpholine moiety enhances the compound's ability to bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis .
In Vivo Studies
Animal models have demonstrated that this compound can reduce tumor size in xenograft models of breast cancer, supporting its potential therapeutic applications.
Combination Therapies
Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination, leading to improved outcomes in resistant cancer types.
Mechanistic Studies
Investigations into the molecular pathways affected by this compound reveal alterations in signaling cascades related to cell survival and proliferation, including modulation of apoptosis-related proteins .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazinane ring and amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(1,3-thiazinan-4-yl)benzenecarboxylate
- Methyl 3-amino-4-(1,2-thiazinan-4-yl)benzenecarboxylate
- Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenesulfonate
Uniqueness
methyl 3-amino-4-(thiomorpholin-4-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with an amino group and a thiomorpholine ring. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapeutics where enzyme modulation can affect tumor growth.
- Receptor Binding : The thiomorpholine moiety enhances the compound's ability to bind to receptors, influencing various signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings indicate that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor size in xenograft models of breast cancer, supporting its potential therapeutic applications.
- Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination, leading to improved outcomes in resistant cancer types .
- Mechanistic Studies : Investigations into the molecular pathways affected by this compound reveal alterations in signaling cascades related to cell survival and proliferation, including modulation of apoptosis-related proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
